Cas no 11032-41-0 (Ergotoxine, dihydro-)

Ergotoxine, dihydro- structure
Ergotoxine, dihydro- structure
Product Name:Ergotoxine, dihydro-
Numero CAS:11032-41-0
MF:C34H41N5O8S
MW:679.783047437668
CID:151003
PubChem ID:6420006
Update Time:2025-04-19

Ergotoxine, dihydro- Proprietà chimiche e fisiche

Nomi e identificatori

    • Ergotoxine, dihydro-
    • DIHYDROERGOTAMINE
    • Dihydroergotamine Methanesulfonate Salt
    • 8H-Oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine,ergotoxine deriv.
    • 9,10-Dihydroergotoxine
    • Co-dergocrine
    • DCCK
    • DHETX
    • Dihydroergotoxin
    • Dihydroergotoxine
    • Indolo[4,3-fg]quinoline, ergotoxine deriv.
    • dihydro-ergotoxin
    • DIHYDROERGOTAMINE MESYLATE
    • Ergotoxine, dihydro- (8CI, 9CI)
    • DIHYDROERGOTAMINE METHANESULFONATE
    • F85120
    • MLS002207048
    • 910882-42-7
    • 11032-41-0
    • HMS3886K22
    • EN300-122619
    • 6190-39-2
    • Dihydroergotamine for peak identification, European Pharmacopoeia (EP) Reference Standard
    • MFCD00058615
    • (6aR,9R)-N-((2R,5S,10aS,10bS)-5-benzyl-10b-hydroxy-2-methyl-3,6-dioxooctahydro-8H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl)-7-methyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxamide methanesulfonate
    • Dihydroergotamine mesylate, United States Pharmacopeia (USP) Reference Standard
    • (6aR,9R)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid
    • SMR001230668
    • D2633
    • Dihydroergotamine for peak identification
    • (4R,7R)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.0^{2,6}]dodecan-4-yl]-6-methyl-6,11-diazatetracyclo[7.6.1.0^{2,7}.0^{12,16}]hexadeca-1(15),9,12(16),13-tetraene-4-carboxamide; methanesulfonic acid
    • Prestwick_746
    • Q16633838
    • SCHEMBL40844
    • (6aR,9R)-N-((2R,5S,10aS,10bS)-5-benzyl-10b-hydroxy-2-methyl-3,6-dioxooctahydro-2H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl)-7-methyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxamide
    • MLS002153175
    • CHEMBL1396675
    • Dihydroergotamine mesilate, European Pharmacopoeia (EP) Reference Standard
    • Dihydroergotamine methanesulfonate salt, powder
    • MFCD05618219
    • HMS2231H03
    • Dihydro Ergotamine Mesylate
    • (6aR,9R)-N-((2R,5S,10aS,10bS)-5-benzyl-10b-hydroxy-2-methyl-3,6-dioxooctahydro-2H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl)-7-methyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxamide methanesulfonate
    • Inchi: 1S/C33H37N5O5.CH4O3S/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32;1-5(2,3)4/h3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39);1H3,(H,2,3,4)/t21-,23?,25-,26+,27+,32-,33+;/m1./s1
    • Chiave InChI: ADYPXRFPBQGGAH-WVVAGBSPSA-N
    • Sorrisi: S(C)(=O)(=O)O.O1[C@](C)(C(N2[C@@H](CC3C=CC=CC=3)C(N3CCC[C@H]3[C@]12O)=O)=O)NC([C@H]1CN(C)[C@@H]2CC3=CNC4=CC=CC(=C34)C2C1)=O

Proprietà calcolate

  • Massa esatta: 679.26783
  • Massa monoisotopica: 679.268
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 48
  • Conta legami ruotabili: 4
  • Complessità: 1260
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 7
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 181A^2

Proprietà sperimentali

  • Colore/forma: powder
  • Punto di fusione: 232°C
  • Punto di ebollizione: 1001.8°C at 760 mmHg
  • Punto di infiammabilità: 559.7°C
  • Indice di rifrazione: -20 ° (C=0.25, JP Method)
  • Solubilità: methanol: 21 mg/mL
  • PSA: 172.58
  • LogP: 2.87050

Ergotoxine, dihydro- Informazioni sulla sicurezza

  • WGK Germania:3
  • Codice categoria di pericolo: 20/21/22
  • Istruzioni di sicurezza: 36
  • RTECS:KE7920000
  • Identificazione dei materiali pericolosi: Xn
  • Frasi di rischio:20/21/22
  • Termine di sicurezza:A poison by subcutaneous route. When heated to decomposition it emits acrid smoke and irritating vapors.
Fornitori consigliati
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
NewCan Biotech Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
NewCan Biotech Limited
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd